![molecular formula C19H16N4O3S B2814874 N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 1021105-90-7](/img/structure/B2814874.png)

N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

カタログ番号 B2814874

CAS番号:

1021105-90-7

分子量: 380.42

InChIキー: TWRRZHOFBDGRBP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

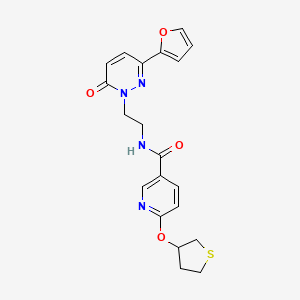

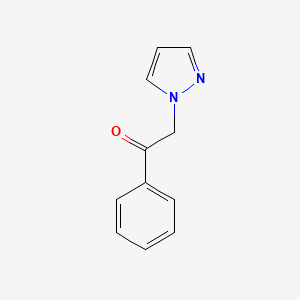

“N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide” is a compound that is part of a class of molecules known as thiazole derivatives . These compounds are of interest due to their potential antioxidant and antibacterial properties .

Synthesis Analysis

The synthesis of similar thiazole derivatives involves the reaction of furan imidazolyl ketone with N-arylthiosemicarbazide in ethanol with a catalytic amount of conc. HCl . This reaction generates carbothioamides, which then react with hydrazonyl chlorides in ethanol with triethylamine at reflux to produce 1,3-thiazole derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar thiazole derivatives have been described in the Synthesis Analysis section above .科学的研究の応用

- Researchers have explored the selective halocyclization and iodosulfonylation of N-benzothiazol-2-yl alkynamides under mild conditions . This synthetic strategy leads to the formation of pyrimidobenzothiazoles, which have potential applications in drug discovery and materials science.

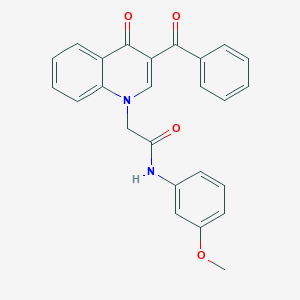

- Compound 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has demonstrated inhibition of the RAF-MEK signaling cascade, making it a candidate for targeted cancer therapies . Molecular docking studies provide insights into its binding interactions.

- Novel photochromic derivatives, such as 5′-(1,3-benzothiazol-2-yl)-substituted spiro[indoline-2,3′-naphthopyrans], exhibit luminescence properties in both cyclic and merocyanine forms . These compounds could find applications in optical devices and sensors.

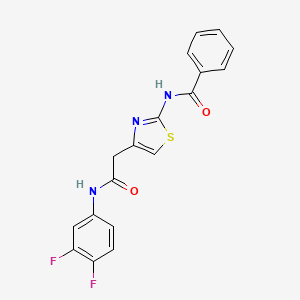

- A series of N-(1,3-benzothiazol-2-yl)benzamides were synthesized and evaluated for antimicrobial activity . These compounds may serve as leads for developing new antibiotics or antifungal agents.

Halocyclization and Iodosulfonylation

RAF-MEK Cascade Inhibition

Photochromic Properties

Antimicrobial Agents

特性

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3S/c24-17(21-19-20-14-5-1-2-7-16(14)27-19)8-3-11-23-18(25)10-9-13(22-23)15-6-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRRZHOFBDGRBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![(E)-ethyl 2-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814798.png)

![2-[(11aS)-5-(4-fluorophenyl)-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2814800.png)

![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2814812.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2814814.png)